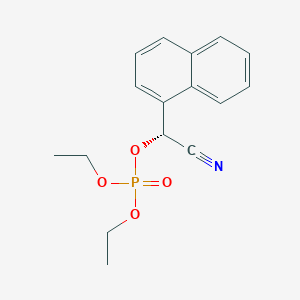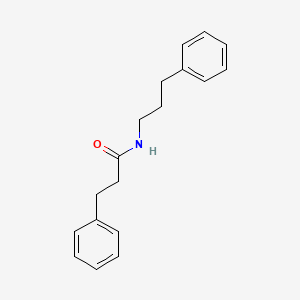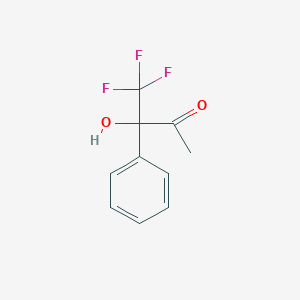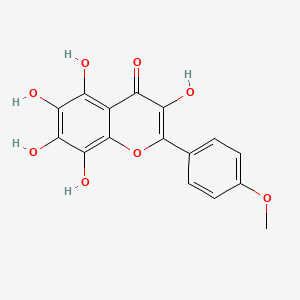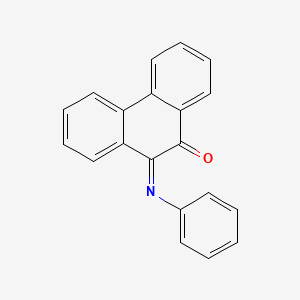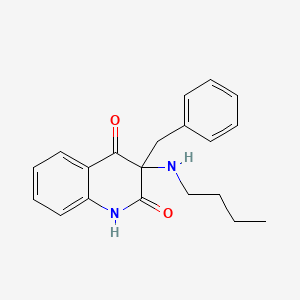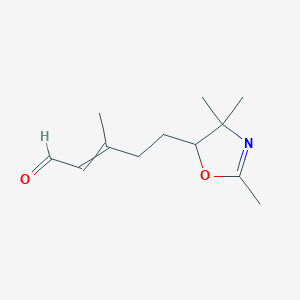
3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure that includes nitrogen and oxygen atoms. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields, including medicine and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For example, ring-closing metathesis of a dimethylidene precursor or rhodium-catalyzed carbonylation of 2-alkynyl benzylamines can be employed . Another method involves the cyclization of propargyl nitrones under basic conditions, which has been shown to yield benzazepinones in moderate to high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as rhodium or palladium, is common in industrial settings due to their efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, as an opioid receptor antagonist, it binds to opioid receptors and inhibits their activity, thereby modulating pain perception and other physiological responses . Additionally, its role as an integrin antagonist involves blocking integrin receptors, which are crucial for cell adhesion and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzazepines: Differ in the position of the nitrogen atom within the ring.
2-Benzazepines: Similar structure but with variations in the substituents attached to the ring.
3-Benzazepines: Share the same core structure but differ in the functional groups and side chains attached.
Uniqueness
3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its ability to act as an opioid receptor antagonist and integrin antagonist sets it apart from other benzazepines .
Propriétés
Numéro CAS |
530084-25-4 |
|---|---|
Formule moléculaire |
C21H23NO |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
5-benzyl-2-butyl-1H-2-benzazepin-3-one |
InChI |
InChI=1S/C21H23NO/c1-2-3-13-22-16-18-11-7-8-12-20(18)19(15-21(22)23)14-17-9-5-4-6-10-17/h4-12,15H,2-3,13-14,16H2,1H3 |
Clé InChI |
IBPXBPPFVGQUBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC2=CC=CC=C2C(=CC1=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


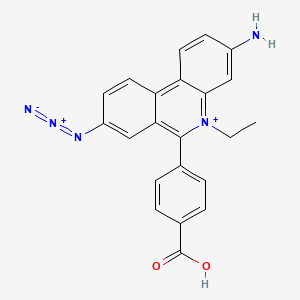
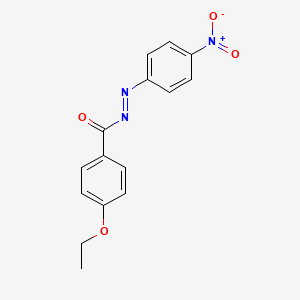
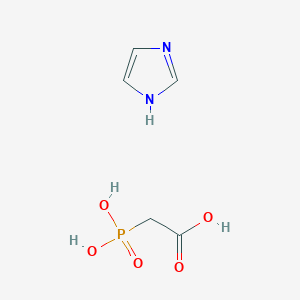

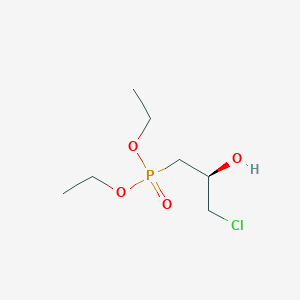
![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
